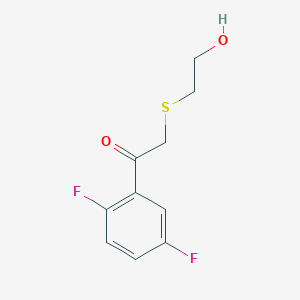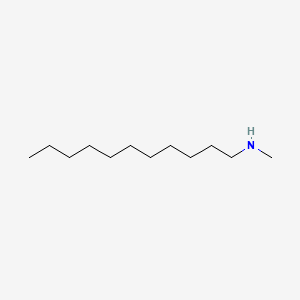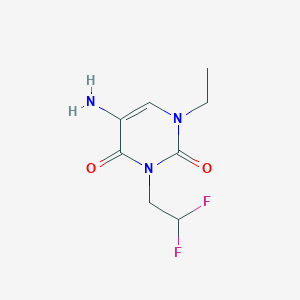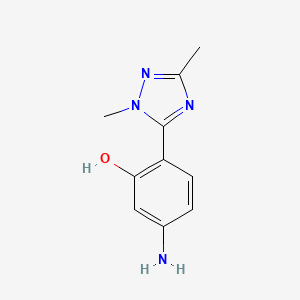
5-Amino-2-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-2-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)phenol is a compound that features a phenol group substituted with an amino group and a 1,3-dimethyl-1H-1,2,4-triazol-5-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)phenol typically involves the formation of the triazole ring followed by its attachment to the phenol moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,3-dimethyl-1H-1,2,4-triazole with a suitable phenol derivative in the presence of a catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-pressure reactors and advanced purification techniques to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-2-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated phenols and other substituted derivatives.
Aplicaciones Científicas De Investigación
5-Amino-2-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of 5-Amino-2-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)phenol involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The triazole ring can also interact with metal ions, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethyl-1H-1,2,4-triazole: Shares the triazole ring but lacks the phenol and amino groups.
5-Amino-1,3-dimethylpyrazole: Similar structure but with a pyrazole ring instead of a triazole ring.
3-Amino-1,2,4-triazole: Contains the triazole ring and amino group but lacks the phenol group.
Uniqueness
5-Amino-2-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)phenol is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the phenol and triazole moieties allows for diverse interactions in chemical and biological systems, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C10H12N4O |
|---|---|
Peso molecular |
204.23 g/mol |
Nombre IUPAC |
5-amino-2-(2,5-dimethyl-1,2,4-triazol-3-yl)phenol |
InChI |
InChI=1S/C10H12N4O/c1-6-12-10(14(2)13-6)8-4-3-7(11)5-9(8)15/h3-5,15H,11H2,1-2H3 |
Clave InChI |
PHJACPBJVSPTJZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=N1)C2=C(C=C(C=C2)N)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


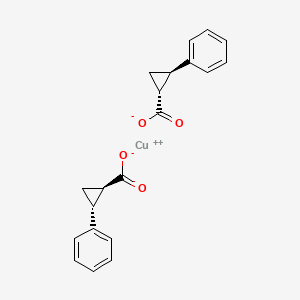
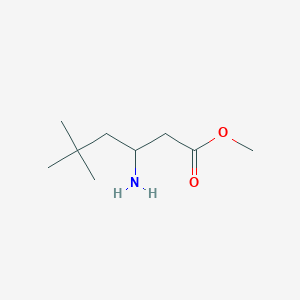
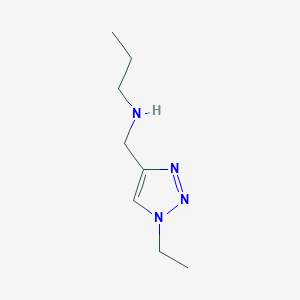

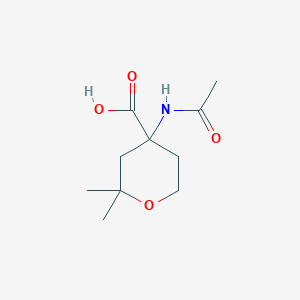


![N-[[4-methoxy-2-(trifluoromethyl)phenyl]methyl]-1-propanoylpiperidine-4-carboxamide](/img/structure/B13646275.png)
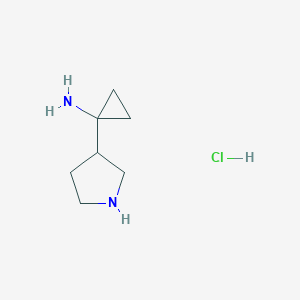

![4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridin-3-amine](/img/structure/B13646291.png)
